1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl octadecanoate
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl octadecanoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. This compound is often used in various chemical and industrial applications due to its unique structural properties.
Properties
CAS No. |
68792-54-1 |
|---|---|
Molecular Formula |
C26H39NO4 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) octadecanoate |
InChI |
InChI=1S/C26H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28)31-27-25(29)22-19-17-18-20-23(22)26(27)30/h17-20H,2-16,21H2,1H3 |
InChI Key |
TZIBXMAKOSEWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl octadecanoate typically involves the reaction of phthalic anhydride with octadecanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like toluene or xylene to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl octadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalimides.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl octadecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl octadecanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl propanoate
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl butanoate
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl octadecanoate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
